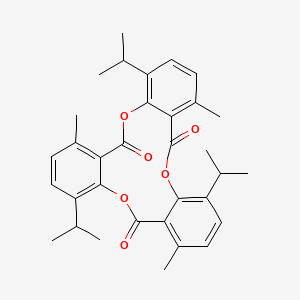

Tri-O-thymotide

Description

Historical Trajectory and Foundational Discoveries of Tri-O-thymotide

The history of this compound is intrinsically linked to the broader exploration of molecular inclusion compounds. The initial synthesis of TOT from o-thymotic acid often resulted in low yields, a challenge that was later overcome by optimizing reaction conditions, such as using neat phosphorus oxychloride (POCl3), which significantly improved the yield to as high as 93%. brandeis.eduacs.org

A pivotal moment in the study of TOT came with the work of H.M. Powell and his collaborators. In 1952, Newman and Powell reported that this compound could form crystalline inclusion compounds, which they termed "clathrates," with a wide variety of guest molecules. royalsocietypublishing.orgiucr.orgcapes.gov.br This discovery was part of a broader, systematic study of clathrate chemistry that began in the late 1940s, which also included compounds like β-quinol and Dianin's compound. taylorfrancis.comresearchgate.net Their work demonstrated that TOT could encapsulate guest molecules within cavities in its crystal lattice, a finding that opened the door to its use as a molecular host. royalsocietypublishing.orgtaylorfrancis.com

The structures of these early TOT complexes were assigned in 1952. ibb.waw.pl It was found that TOT could form different types of structures depending on the size of the guest molecule. Molecules with a length less than 9.5 Å typically form a cage-type clathrate, while longer molecules are accommodated in a channel-type structure. researchgate.net A particularly fascinating discovery was the spontaneous optical resolution of solvated this compound, where the chiral host molecule could resolve racemic guest mixtures upon crystallization. capes.gov.br This was demonstrated through the enantiomorphic selection of racemic sec-butyl bromide. royalsocietypublishing.org

| Key Historical Discoveries of this compound | Year | Significance | Reference(s) |

| Initial Synthesis from o-thymotic acid | - | Foundational synthesis method, though initially low-yielding. | brandeis.edu |

| Discovery of Clathrate Formation | 1952 | Established TOT as a host molecule capable of forming inclusion compounds. | royalsocietypublishing.orgiucr.orgcapes.gov.br |

| Structural Assignment of Clathrates | 1952 | Revealed cage and channel-type structures based on guest size. | researchgate.netibb.waw.pl |

| Spontaneous Optical Resolution | 1952 | Demonstrated the ability of TOT to resolve racemic mixtures. | royalsocietypublishing.orgcapes.gov.br |

| Improved Synthesis Method | 1991 | Achieved high yields (93%) using neat POCl3, facilitating further research. | brandeis.eduacs.org |

Evolution of Research Paradigms for this compound

Initial research on this compound was primarily focused on its synthesis and the discovery of its ability to form clathrates. However, as the field of supramolecular chemistry matured, the research paradigms surrounding TOT evolved significantly. The focus shifted from simple discovery to a more detailed investigation of its structural, conformational, and host-guest properties.

A key aspect of this evolution was the study of TOT's conformational dynamics. Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers determined that TOT exists in solution as a rapidly equilibrating mixture of chiral conformers, primarily a propeller-like (C3 symmetry) and a helical form. researchgate.netresearchgate.net The interconversion rates between these conformations were studied, providing insights into the molecule's flexibility. researchgate.net

The advent of advanced analytical techniques, particularly single-crystal X-ray diffraction and solid-state NMR, allowed for precise characterization of TOT clathrates. researchgate.nettandfonline.com X-ray studies revealed the detailed geometry of the host-guest interactions and the nature of the cavities within the crystal lattice. iucr.orgresearchgate.netunige.ch For instance, the structure of the 2:1 clathrate with pyridine (B92270) was determined, showing the pyridine guest molecule located on the binary axes of the crystal. iucr.org Solid-state NMR has been a powerful tool for studying the dynamic disorder and motion of guest molecules within the host cavities. researchgate.nettandfonline.comcdnsciencepub.com

This deeper understanding facilitated a shift towards designing experiments that exploited TOT's unique properties. Research began to explore its potential for chiral recognition in a more systematic way, using it as a model system to understand the principles of how a chiral host can differentiate between enantiomers of a guest molecule. unige.chunige.chacs.org

Contemporary Significance in Supramolecular Chemistry and Materials Science

Today, this compound is recognized as a versatile building block in supramolecular chemistry and materials science. taylorfrancis.comunige.chbrandeis.edu Its ability to self-assemble into well-defined, porous crystalline structures makes it a prime example of a "hexa-host," a molecule that can form extensive host lattices. ecampus.comcus.ac.in

In Supramolecular Chemistry:

Host-Guest Chemistry: TOT continues to be a subject of interest for studying host-guest interactions. Its remarkable ability to form stable clathrates with a vast array of guest molecules makes it an ideal model for investigating the forces that govern molecular recognition and encapsulation. brandeis.edutandfonline.com

Chiral Recognition: The chiral nature of TOT's propeller conformation is central to its contemporary significance. It is extensively used in studies of enantiomer recognition, where the host crystal preferentially includes one enantiomer from a racemic guest mixture. unige.chunige.chacs.org This has applications in separation science and in determining the absolute configuration of chiral guest molecules. researchgate.net

Crystal Engineering: TOT is a key molecule in crystal engineering, the rational design of functional solid materials. unige.chresearchgate.net Researchers use TOT to construct crystalline solids with predictable structures and tunable cavities, which can serve as nanoscale reaction vessels. iucr.org

In Materials Science:

Functional Materials: The unique solid-state environment provided by TOT clathrates allows for the study of chemical and photochemical reactions within the confined space of the host lattice. iucr.orggu.se The products or reaction pathways can differ significantly from those observed in solution, leading to novel materials and synthetic routes. iucr.org

Sensor Technology: this compound has been explored as an electroactive component in chemical sensors. For example, it has been incorporated into PVC-based membranes for the selective detection of chromium(III) ions. researchgate.net

Nonlinear Optics: The ordered arrangement of guest molecules within the chiral environment of a TOT crystal has led to investigations into its potential for creating materials with nonlinear optical properties. researchgate.net

The ongoing research into this compound and its analogues highlights its enduring importance as a molecular tool for building complex supramolecular assemblies and advanced materials. brandeis.edu

Structure

3D Structure

Properties

CAS No. |

4399-52-4 |

|---|---|

Molecular Formula |

C33H36O6 |

Molecular Weight |

528.6 g/mol |

IUPAC Name |

5,13,21-trimethyl-8,16,24-tri(propan-2-yl)-2,10,18-trioxatetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene-3,11,19-trione |

InChI |

InChI=1S/C33H36O6/c1-16(2)22-13-10-19(7)25-28(22)37-32(35)26-20(8)11-14-23(17(3)4)29(26)39-33(36)27-21(9)12-15-24(18(5)6)30(27)38-31(25)34/h10-18H,1-9H3 |

InChI Key |

ZIKHLMVJGCYVAC-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C=C1)C(C)C)OC(=O)C3=C(C=CC(=C3OC(=O)C4=C(C=CC(=C4OC2=O)C(C)C)C)C(C)C)C |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(C)C)OC(=O)C3=C(C=CC(=C3OC(=O)C4=C(C=CC(=C4OC2=O)C(C)C)C)C(C)C)C |

Synonyms |

tri-o-thymotide |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of Tri O Thymotide

Advanced Approaches in Tri-O-thymotide Synthesis

The synthesis of this compound, a 12-membered macrocyclic trilactone, presents the typical challenges of macrocyclization, primarily the need to favor the intramolecular cyclization of three monomer units over competing intermolecular oligomerization and side reactions.

Cyclodehydration Techniques and Yield Optimization

The traditional approach to synthesizing this compound involves the direct acid-catalyzed cyclodehydration and trimerization of o-thymotic acid. Early methods, such as heating o-thymotic acid in acetic anhydride, were plagued by low yields, typically around 35%. vulcanchem.comlookchem.combrandeis.edu The inefficiency of these early protocols was largely due to the formation of significant amounts of byproducts. lookchem.combrandeis.edu These included the cyclic dimer, di-o-thymotide (DOT), and other compounds resulting from the acid-catalyzed decarboxylation of the o-thymotic acid monomer, followed by condensation with the resulting thymol. lookchem.combrandeis.edu

Subsequent research focused on optimizing reaction conditions to suppress these side reactions and improve the yield of the desired cyclic trimer. A major breakthrough was the discovery that the choice of dehydrating agent and solvent system is critical. The use of neat phosphorus oxychloride (POCl₃) as the cyclodehydrating agent at a controlled temperature of 50°C was found to dramatically increase the yield of this compound to as high as 93%. vulcanchem.combrandeis.edu This method effectively minimizes the decarboxylation and subsequent side reactions. brandeis.edu Another strategy to inhibit byproduct formation involves using pyridine (B92270) as the reaction solvent. brandeis.edu These optimized conditions have proven to be generally applicable for the synthesis of other related trisalicylides, providing a robust and high-yield entry into this family of macrocycles. brandeis.edu

| Starting Material | Reagent/Solvent System | Key Side Products | Reported Yield | Reference |

|---|---|---|---|---|

| o-Thymotic Acid | Acetic Anhydride | Di-o-thymotide, Decarboxylation Products | ~35% | vulcanchem.combrandeis.edu |

| o-Thymotic Acid | Pyridine (solvent) | Side-product formation is inhibited | Improved | brandeis.edu |

| o-Thymotic Acid | Neat POCl₃ at 50 °C | Minimal | 93% | vulcanchem.combrandeis.edu |

Sequential Coupling and Cyclization Strategies

While direct cyclotrimerization is effective for producing symmetric macrocycles, it is unsuitable for creating analogues with a defined sequence of different monomer units. To overcome this, a methodology based on the sequential coupling of the constituent salicylic (B10762653) acid units has been developed for this compound and its analogues. researchgate.net This strategy involves a step-by-step assembly of an open-chain trimer precursor, which is then subjected to a final ring-closing reaction to yield the macrocycle.

The primary advantage of this approach is the precise control over the final structure, enabling the synthesis of dissymmetric, C1-symmetric "mixed trimers" composed of different salicylic acid derivatives. lookchem.combrandeis.edu Such structures are impossible to obtain selectively via a one-pot co-cyclotrimerization of different monomers, which would lead to a statistical mixture of products. The sequential synthesis, although often requiring more synthetic steps involving protection and deprotection chemistry, provides rational access to a much wider variety of structurally complex analogues. acs.org

Synthesis and Characterization of this compound Analogues

The modification of the core this compound structure allows for the fine-tuning of its physical and chemical properties, particularly its conformation and host-guest capabilities.

Design and Synthesis of Trisalicylide (B3329460) Derivatives

This compound belongs to a broader class of compounds known as trisalicylides, which are cyclic trimers of various substituted salicylic acids. The optimized synthetic protocols, particularly the high-yield POCl₃ method, have been instrumental in expanding this family of molecules. brandeis.edu

Research has led to the synthesis of a variety of trisalicylide derivatives, including both highly symmetric C3 "homo trimers" and dissymmetric C1 "mixed trimers". lookchem.combrandeis.edu An example of a closely related analogue is tri-3-(2-butyl)-6-methylsalicylide (TSBS), which has also been modified to create halogenated derivatives. google.com The synthesis of these diverse analogues is crucial for systematically studying structure-property relationships within the trisalicylide family, providing insights into how substituent patterns influence molecular conformation and the ability to act as a host.

| Compound Name | Abbreviation | Description | Reference |

|---|---|---|---|

| This compound | TOT | The parent compound, a cyclic trimer of o-thymotic acid. | brandeis.eduresearchgate.net |

| Di-o-thymotide | DOT | A cyclic dimer byproduct formed during TOT synthesis. | lookchem.combrandeis.edu |

| Halogenated this compound | - | Analogues with halogen substituents on the aromatic rings. | lookchem.combrandeis.edu |

| Tri-3-(2-butyl)-6-methylsalicylide | TSBS | An analogue with different alkyl substituents. | google.com |

| Dissymmetric "Mixed" Trisalicylides | - | C1-symmetric trimers made from different salicylic acid units via sequential synthesis. | lookchem.combrandeis.edu |

Novel Synthetic Routes to Related Macrocyclic Systems

The challenges encountered in the synthesis of this compound are representative of macrocyclic chemistry as a whole. The development of novel synthetic routes for other macrocyclic systems provides a valuable conceptual framework for understanding the principles of macrocyclization. General strategies that have found broad applicability include macrolactonization, macrolactamization, and various transition metal-catalyzed coupling reactions. nih.gov

A particularly powerful strategy is the use of a template to pre-organize a linear precursor into a conformation that favors the ring-closing reaction, thereby overcoming the large entropic penalty of cyclization. acs.orgresearchgate.net For instance, copper(I) ions have been successfully employed as templates to direct the synthesis of tetradentate phosphine (B1218219) macrocycles. rsc.org In this approach, the linear precursor coordinates to the metal ion, bringing the reactive ends into proximity for the final cyclization step, after which the metal template can be removed to yield the free macrocycle. rsc.org While the specific functional groups and reactions differ from those used for trisalicylides, the underlying principle of template-induced preorganization is a universally important concept in the efficient construction of complex cyclic architectures.

Supramolecular Architectures and Inclusion Phenomena of Tri O Thymotide

Clathrate Formation Principles and Mechanisms

The encapsulation of guest molecules within the Tri-o-thymotide host lattice is a spontaneous process driven by the formation of a thermodynamically more stable phase compared to a simple mixture of the components. researchgate.netresearchgate.net This phenomenon, known as enclathration, relies on intricate interactions between the host and guest molecules.

Host-Guest Interaction Dynamics (Non-covalent, Van der Waals)

The primary forces governing the formation and stability of this compound clathrates are non-covalent interactions. wikipedia.org Unlike systems involving covalent bonds, the host and guest in a TOT complex are held together by a combination of weaker forces. wikipedia.orguct.ac.za Van der Waals forces are the dominant interactions responsible for the formation of these inclusion compounds. gla.ac.uktaylorandfrancis.com These dispersive forces, although weak individually, become significant when summed over the large contact surfaces between the host and guest molecules, providing the necessary stabilization for the complex. taylorandfrancis.com

In contrast to other host molecules like Dianin's compound, the this compound structure does not rely on hydrogen bonding to maintain its framework. gla.ac.uk The stability arises from the cumulative effect of van der Waals interactions, which are sufficient to create a robust structure capable of trapping even volatile guest species. gla.ac.uk This host-guest chemistry is a clear example of molecular recognition, where the host framework selectively binds guest molecules based on their structural and electronic complementarity. wikipedia.org

Energetic Considerations in Enclathration

The dynamics of the guest molecule within the host cavity are also governed by energetic barriers. Solid-state deuterium (B1214612) NMR studies have been employed to investigate the motion of guest molecules. For acetone (B3395972) included in a TOT cavity, the activation energy for its C2 jump was determined to be 13.6 kJ/mol. cdnsciencepub.com This value is significantly lower than for acetone in other hosts like tris(5-acetyl-3-thienyl)methane (TATM) (20.8 kJ/mol) or cyclotriveratrylene (B73569) (CTV) (24.1-25.0 kJ/mol), suggesting the cavity in TOT is larger and imposes fewer steric constraints on the guest's motion. cdnsciencepub.com

Host Framework Topologies: Channel and Cage Structures

This compound is distinguished by its ability to form different types of host framework topologies depending on the nature of the guest molecule. gla.ac.uk The most common architectures are cage-type and channel-type structures. gla.ac.ukresearchgate.net

Cage-type clathrates are typically formed with guest molecules whose greatest length is less than 9.5 Å. researchgate.netresearchgate.net In this arrangement, individual guest molecules are completely enclosed in cavities within the host lattice. For larger guests, this compound tends to form channel-type structures, where the guest molecules are arranged in continuous tunnels running through the crystal lattice. researchgate.netresearchgate.net The host-guest stoichiometry often provides a clue to the structure; a non-stoichiometric ratio frequently suggests the presence of channels rather than discrete cages. gla.ac.uk

Polymorphism and Solvatomorphism in Clathrate Formation

The formation of different crystal structures from the same compound is known as polymorphism. researchgate.netresearchgate.net A related phenomenon, solvatomorphism, describes the formation of different crystal structures that incorporate solvent molecules into the lattice; these are often referred to as solvates or, in the specific case of inclusion, clathrates. researchgate.netresearchgate.netnih.gov

In the context of this compound, the choice of crystallization solvent (which often becomes the guest) can dictate the resulting framework. This is a clear example of solvatomorphism, where the solvent molecule's interaction with the host directs the assembly into a specific, stable crystalline form. nih.gov The ability of TOT to adopt different conformations and packing arrangements in response to different guests is a key feature of its clathrate-forming behavior.

Influence of Guest Size and Shape on Host Cavity Configuration

The size and shape of the guest molecule are critical factors that directly influence the configuration of the this compound host cavity. researchgate.netresearchgate.net The host lattice is flexible and adapts to accommodate guests of various dimensions, leading to different packing arrangements and cavity shapes. researchgate.net

For instance, the clathrates formed with dibromomethane (B42720) and dichloromethane (B109758) exhibit cage-type structures, but the guest molecules are disordered within these cages. researchgate.net X-ray diffraction studies revealed that the host molecules form cavities of varying sizes and shapes depending on the specific guest. cdnsciencepub.com In the case of stilbene (B7821643) isomers, both cis- and trans-stilbene (B89595) form clathrates with TOT, but the resulting structures and guest arrangements differ. epa.gov The trans-stilbene complex features two independent channel-like structures, whereas the cis-stilbene (B147466) complex has partially empty channels and disordered guests. epa.gov This demonstrates the host's ability to create unique cavities tailored to the geometric and symmetric properties of the guest, a fundamental principle in engineering crystal structures. researchgate.net The difficulty in crystallizing TOT with bromocyclohexane (B57405) compared to chlorocyclohexane (B146310) suggests that bromocyclohexane is near the size limit for inclusion in the cage-type structure. unige.ch

Diverse Guest Enclathration Studies

This compound's versatility as a host is demonstrated by the extensive range of guest molecules it can enclathrate. Studies have been conducted on guests including alkanes and their derivatives (alkyl halides, alcohols), ketones, ethers, and aromatic compounds. researchgate.netresearchgate.net These studies utilize techniques such as single-crystal X-ray diffraction and solid-state NMR to characterize the resulting structures and the dynamic behavior of the guest molecules within the host cavities. cdnsciencepub.comresearchgate.net

The following table summarizes a selection of guest molecules that have been studied in complex with this compound, highlighting the structural features and key findings.

| Guest Molecule | Host:Guest Ratio (approx.) | Structure Type | Key Findings & Observations | Citation |

|---|---|---|---|---|

| Dichloromethane | 2:1 | Cage | Guest molecules are dynamically disordered over multiple positions within the cavity. | researchgate.net |

| Dibromomethane | 2:1 | Cage | Similar to the dichloromethane clathrate, the guest shows substantial dynamic disorder. | researchgate.net |

| Acetone | 2:1 | Cage | Guest undergoes a C2 jump motion with a relatively low activation energy (13.6 kJ/mol), indicating a spacious cavity. | cdnsciencepub.com |

| trans-Stilbene | 2:1 (4:2 per unit cell) | Channel | Guest molecules lie on crystallographic centers of symmetry within two distinct "sausage-like" channels. | epa.gov |

| cis-Stilbene | 2.5:1 | Channel | Channels are partially empty and guest molecules are disordered. Undergoes photoisomerization to the trans-stilbene clathrate. | epa.gov |

| Chlorocyclohexane | 1:1 (6:6 per unit cell) | Cage | Preferential inclusion of the thermodynamically less stable axial conformer (both chair and boat forms) over the equatorial form. | unige.ch |

| Bromocyclohexane | N/A | Cage | Forms clathrates with more difficulty than chlorocyclohexane, suggesting it is near the size limit for guest inclusion. Preferential inclusion of the axial isomer is observed. | unige.ch |

| 2-Propanol | N/A | Cage | Used to study prochiral guest molecules; the enantiotopic methyl groups could be resolved using solid-state NMR. | tandfonline.com |

| Dimethylsulfoxide | N/A | Cage | The enantiotopic methyl groups of the prochiral guest were resolved, demonstrating the chiral environment of the host cavity. | tandfonline.com |

Inclusion of Small Organic Molecules (e.g., Halocyclohexanes, Stilbenes, Acetone, Pyridine (B92270), Oxiranes)

This compound readily forms crystalline clathrates with a wide variety of small organic molecules, including alkanes and their derivatives such as alkyl halides, alcohols, and ketones. researchgate.net The specific interactions within these host-guest complexes have been the subject of detailed structural investigations.

Halogenated Hydrocarbons : The inclusion of halogenated hydrocarbons within the TOT lattice has been extensively studied. Single-crystal X-ray diffraction analysis of TOT clathrates with dibromomethane and dichloromethane revealed that the host structure is typical of cage-type clathrates, but the guest molecules exhibit significant dynamic disorder within the cavities. researchgate.net In the case of 2-bromobutane (B33332), TOT forms a 2:1 clathrate. unige.ch

Halocyclohexanes : TOT demonstrates a remarkable ability to influence the conformation of its guests. Studies involving chlorocyclohexane have shown that the TOT host lattice can stabilize the thermodynamically less-favored axial conformer of the guest molecule. unige.ch Further research has identified the presence of both axial chair and axial boat conformers of chlorocyclohexane within the clathrate, highlighting the specific conformational control exerted by the host environment. scribd.com

Pyridine and Acetone : Solvents like pyridine and acetone are also encapsulated by TOT. Solid-state NMR studies of the pyridine-TOT clathrate have revealed complex molecular motion of the guest molecule within the host cavity. researchgate.net The data suggest the presence of three simultaneous types of motion: twofold flips about the molecule's C2 symmetry axis, exchange between different sites within the cage, and a two-site libration of the molecular plane. researchgate.net

Other Small Organics : The versatility of TOT as a host is further demonstrated by its inclusion of molecules like ethyl methyl sulfoxide (B87167) and benzene. iucr.orgnih.gov The structure and stoichiometry of these clathrates provide valuable insights into host-guest interactions.

| Guest Molecule | Structure Type | Host:Guest Ratio | Key Research Finding |

|---|---|---|---|

| Dichloromethane | Cage | Not Specified | Guest molecules exhibit significant dynamic disorder within the host cavity. researchgate.net |

| 2-Bromobutane | Cage | 2:1 | Demonstrates chiral recognition, resulting in a 35% enantiomeric excess. unige.ch |

| Ethyl Methyl Sulfoxide | Cage | 2:1 | Exhibits high enantioselectivity with an estimated 84% enantiomeric excess. iucr.org |

| Pyridine | Cage | Not Specified | The encapsulated guest molecule undergoes complex molecular motion. researchgate.net |

| Chlorocyclohexane | Not Specified | Not Specified | Stabilizes the thermodynamically disfavored axial conformer of the guest. unige.chscribd.com |

| Benzene | Cage | 2:1 | The clathrate system undergoes spontaneous resolution. nih.gov |

Inclusion of Inorganic Species (e.g., Rare Gases)

The inclusion capabilities of TOT are not limited to organic molecules; it can also form clathrates with inorganic species. Pioneering work by H.M. Powell demonstrated that cage-like crystal lattices can trap noble gases. royalsocietypublishing.org TOT has been shown to form inclusion compounds with rare gases such as argon, krypton, and xenon. royalsocietypublishing.org The formation and stability of these clathrates are often dependent on a high external pressure of the guest gas. acs.org

Preferential Inclusion and Selectivity

A key feature of TOT's host chemistry is its selectivity, where it preferentially includes certain guests over others based on size, shape, and chirality. gla.ac.uk This selectivity is highly dependent on the type of cavity formed. gla.ac.uk

Isomer and Shape Selectivity : TOT exhibits a preference for specific isomers and molecular shapes. For instance, when presented with a mixture of xylene isomers, TOT preferentially crystallizes with p-xylene. gla.ac.uk It also tends to favor the inclusion of cyclic hydrocarbons over their linear counterparts. gla.ac.uk

Enantioselectivity : As a chiral molecule that resolves spontaneously upon crystallization, TOT is an effective agent for the optical resolution of racemic guests. gla.ac.ukgla.ac.uk The degree of enantioselectivity is strongly influenced by the guest's size and the resulting host architecture. Small guests that fit into cage-like cavities generally experience higher chiral recognition than larger guests that induce the formation of channel-type structures. gla.ac.uk For example, the inclusion of the small molecule 2-chlorobutane (B165301) results in a 32% enantiomeric excess (e.e.) of the (S)-enantiomer, whereas the larger 2-chlorooctane (B146373) yields only a 4% e.e. gla.ac.uk The clathrate with ethyl methyl sulfoxide shows particularly high selectivity, with crystallographic analysis indicating an 84% e.e. of the (R)-enantiomer within a single crystal grown from racemic material. iucr.org

| Guest(s) | Type of Selectivity | Observed Result |

|---|---|---|

| Xylene Isomers (o-, m-, p-) | Isomer Selectivity | Preferential inclusion of the p-xylene isomer. gla.ac.uk |

| (±)-2-Chlorobutane | Enantioselectivity | 32% enantiomeric excess of the (S)-enantiomer in cage-type structure. gla.ac.uk |

| (±)-2-Chlorooctane | Enantioselectivity | 4% enantiomeric excess in channel-type structure. gla.ac.uk |

| (±)-Ethyl Methyl Sulfoxide | Enantioselectivity | Crystallographic estimation of 84% enantiomeric excess of the (R)-enantiomer. iucr.org |

Host-Guest Configurational Correlation and Recognition

Chiral recognition in TOT clathrates stems from the formation of diastereomeric host-guest pairs. gla.ac.ukacs.org Since TOT itself is chiral, existing in P(+) and M(-) helical conformations, its interaction with a chiral guest leads to two possible diastereomers: (P)-TOT/(R)-guest and (P)-TOT/(S)-guest (and their mirror images). These diastereomers have different energies and packing efficiencies, which forms the basis for enantioselective inclusion. acs.org

This host-guest configurational correlation is a powerful tool for determining the absolute configuration of guest molecules. acs.orgresearchgate.net By crystallizing a guest of unknown stereochemistry with a TOT enantiomer of a known configuration, the resulting diastereomeric clathrate can be analyzed, typically by X-ray crystallography. researchgate.net The structure of the more stable, preferentially formed complex reveals the absolute configuration of the included guest enantiomer. acs.orgresearchgate.net For instance, the absolute (+)-(R) configuration of a guest molecule was successfully determined by analyzing the X-ray structure of its clathrate with (M)-TOT. researchgate.net

Beyond X-ray diffraction, solid-state NMR spectroscopy serves as another valuable technique for probing host-guest recognition. It can be used to differentiate between the enantiotopic methyl groups of prochiral guest molecules like 2-bromopropane (B125204) and dimethylsulfoxide when they are included in the chiral TOT lattice. tandfonline.com

Crystallographic Investigations and Structural Dynamics of Tri O Thymotide Clathrates

Single-Crystal X-ray Diffraction Analyses

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional atomic structure of crystalline materials. In the context of tri-o-thymotide clathrates, it provides fundamental insights into the host framework, the arrangement of guest molecules, and their structural relationship.

X-ray diffraction studies have been instrumental in characterizing the host lattice of TOT clathrates. When crystallized, TOT typically forms cage-type structures. researchgate.net A common crystal packing arrangement for these clathrates belongs to the trigonal space group P3₁21. unige.chunige.chunige.ch This arrangement results in a chiral crystal lattice containing dissymmetric cavities or cages that accommodate the guest molecules. tandfonline.com The host-to-guest ratio is frequently 2:1, corresponding to six TOT molecules and three accessible cages within the unit cell. unige.chunige.ch

| Guest Molecule | Space Group | Unit Cell Parameter 'a' (Å) | Unit Cell Parameter 'c' (Å) | Temperature | Reference |

|---|---|---|---|---|---|

| 2-Bromobutane (B33332) | P3₁21 | 13.620 | 30.075 | 125 K | unige.ch |

| Ethyl methyl sulfoxide (B87167) | P3₁21 | 13.538 | 30.598 | Room Temp. | unige.ch |

| Chlorocyclohexane (B146310) | P3₁21 | 13.604 | 30.605 | Not Specified | unige.ch |

| Dichloromethane (B109758) | P3₁21 | Not Specified | Not Specified | 200 K | researchgate.net |

A key application of X-ray diffraction in the study of TOT clathrates is the determination of the precise conformation of the guest molecules confined within the host cavities. The constrained environment of the cage can force guest molecules into conformations that are thermodynamically disfavored in the liquid phase or in solution.

A notable example is the TOT clathrate of chlorocyclohexane. unige.ch X-ray analysis revealed that the guest molecules adopt two different conformations within the crystal lattice: an axial-Cl chair and an axial-Cl boat conformation, statistically distributed in a roughly 2:1 ratio. unige.ch This is in stark contrast to the liquid phase, where the equatorial conformer is predominant. unige.ch Similarly, in the clathrate with 2-bromobutane, the guest molecule's structure and its orientation within the cavity have been elucidated, showing how the enclosed component fits tightly into the cage. unige.ch These studies demonstrate the host's ability to select and stabilize specific, often higher-energy, conformers of the guest.

X-ray diffraction results frequently reveal a substantial degree of disorder among the guest molecules within the TOT host. researchgate.netrsc.org This disorder can be static, where different molecular orientations are frozen in place, or dynamic, where molecules move between different positions. In the clathrates of dibromomethane (B42720) and dichloromethane, for instance, multiple guest molecule positions could be modeled from the diffraction data. researchgate.net The analysis showed that the heavy atoms of all guest positions lie approximately in the same plane. researchgate.net These guest molecules were categorized into two types: type A, with carbon atoms significantly removed from the crystallographic twofold axis, and type B, with carbon atoms very close to this axis. researchgate.net

Furthermore, X-ray analysis, often in conjunction with other techniques like NMR, is used to determine the site occupancy factor of the guest. unige.chunige.ch It is common for TOT clathrates to be non-stoichiometric, meaning not all available cavities in the host lattice are filled with guest molecules. unige.ch For the TOT-2-bromobutane clathrate, the average guest occupancy factor was determined to be 0.74 by NMR, a value that can vary between crystals from the same batch. unige.ch In the case of the ethyl methyl sulfoxide clathrate, an average population parameter of 0.96 was determined. unige.ch

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray diffraction provides a static picture of the average atomic positions, solid-state NMR spectroscopy is a powerful complementary technique for probing the dynamic processes and local environments of molecules in the solid state.

Solid-state NMR, particularly using deuterium (B1214612) (²H) NMR, is highly effective for characterizing the dynamic disorder of guest molecules within TOT cages. researchgate.net The line shape of a ²H NMR spectrum is very sensitive to molecular motion occurring on the timescale of the experiment.

Studies on the TOT clathrate of pyridine (B92270) have shown that the guest molecule exhibits considerable motional freedom. acs.org At low temperatures (77 K), the ²H NMR spectrum is consistent with the pyridine molecules undergoing a restricted in-plane motion. acs.org As the temperature increases, the data indicate the onset of additional motions, including an out-of-plane libration and 180° flips about the molecule's twofold axis. acs.org

Similarly, for the dichloromethane and dibromomethane clathrates, ²H NMR spectra confirmed that the disorder observed via X-ray diffraction was dynamic in nature. researchgate.net The experimental results were explained by a model involving three simultaneous types of molecular motion: twofold flips about the molecular C₂ symmetry axis, exchange between the type A and type B sites, and a two-site libration of the plane containing the guest's heavy atoms. researchgate.net

The chiral, dissymmetric environment provided by the cages of TOT clathrates can be used to differentiate between enantiotopic groups of a prochiral guest molecule. tandfonline.com Enantiotopic groups are chemically equivalent in an achiral environment but can become inequivalent (anisochronous) in a chiral setting. In this capacity, TOT acts as a "solid-state chiral chemical shift reagent". tandfonline.com

This effect has been clearly demonstrated using solid-state ¹³C and ¹H NMR on TOT clathrates of prochiral guests like 2-bromopropane (B125204) and 2-propanol. tandfonline.comtandfonline.com In both cases, the enantiotopic methyl groups of the guest molecules, which give a single resonance in an achiral medium, were resolved into two distinct signals in the NMR spectrum of the clathrate. tandfonline.com This splitting, or anisochronicity, is a direct consequence of the different magnetic environments experienced by the two methyl groups within the chiral TOT cage.

| Prochiral Guest Molecule | Spectroscopic Technique | Observed Chemical Shift Difference (ppm) | Reference |

|---|---|---|---|

| 2-Bromopropane | ¹³C CP/MAS NMR | 0.4 | tandfonline.com |

| 2-Propanol | ¹³C CP/MAS NMR | 0.2 | tandfonline.com |

| Dimethylsulfoxide | ¹³C CP/MAS NMR | No splitting observed | tandfonline.com |

Guest-Host Orientational Studies

The inclusion of guest molecules within the cavities of the this compound (TOT) host lattice is characterized by significant orientational disorder and dynamic behavior. Crystallographic studies reveal that guest molecules rarely adopt a single, fixed orientation. Instead, they typically occupy multiple positions within the host cage, a phenomenon that has been extensively investigated through single-crystal X-ray diffraction and solid-state nuclear magnetic resonance (NMR) spectroscopy.

In the clathrates formed with dibromomethane and dichloromethane, X-ray diffraction data shows substantial disorder among the guest molecules. researchgate.net These guest molecules are found in multiple, modeled positions that are symmetric with respect to the crystallographic twofold rotation axis. researchgate.net Researchers have categorized these into two main types: type A guests, where the carbon atoms are positioned significantly away from the twofold axis, and type B guests, where the carbon atoms lie very close to it. researchgate.net The heavy atoms of these guest molecules are approximately coplanar, with some minor out-of-plane distortion. researchgate.net Solid-state ²H NMR spectroscopy confirms that this observed disorder is dynamic, not static. researchgate.net The experimental NMR lineshapes are explained by the superposition of three distinct types of molecular motion occurring rapidly: twofold flips around the molecule's C2 symmetry axis, exchange between the type A and type B sites within a plane, and a two-site libration of the entire plane containing the guest molecules. researchgate.net

Similar orientational disorder is observed in the TOT clathrate with 2-bromobutane. The structure analysis at 125 K reveals an axially disordered orientation of the guest molecule within the host cavity. unige.ch The initial structure determination suggested a single conformation, but further refinement and difference synthesis maps clearly indicated a twofold disorder for the guest molecule. unige.ch

For the guest molecule ethyl methyl sulfoxide (EMSO), crystallographic analysis was used to determine the enantiomeric ratio within a single crystal grown from a racemic mixture. The study identified a twofold positional disorder of the (R)-EMSO configuration, consistent with the local symmetry of the host cavity. unige.ch The analysis of electron density maps allowed for the estimation of the relative populations of the (R) and (S) enantiomers. unige.ch

The study of cis- and trans-stilbene (B89595) guests in TOT clathrates provides further insight into guest orientation. epa.gov The trans-stilbene molecules are located on crystallographic centers of symmetry within channel-like structures. epa.gov In contrast, the cis-stilbene (B147466) guest molecules in their clathrate are disordered and could not be precisely located, indicating a less defined orientational preference within the host channels. epa.gov This difference in ordering is attributed to the mismatch between the symmetry of the noncentrosymmetric cis-stilbene and the centrosymmetric nature of the cavity. epa.gov

These studies collectively demonstrate that the orientation of guests in TOT clathrates is a complex interplay of static disorder, representing multiple preferred positions, and dynamic motion, where the guest molecules actively reorient within the host cavity.

Table 1: Guest-Host Orientational and Dynamic Characteristics in this compound Clathrates

| Guest Molecule | Observed Disorder Type | Key Dynamic Motions | Primary Investigative Techniques |

|---|---|---|---|

| Dichloromethane | Multiple distinct positions (Type A and Type B sites) symmetric about a twofold axis. researchgate.net | Twofold molecular flips, exchange between sites, two-site libration of the molecular plane. researchgate.net | Single-Crystal X-ray Diffraction, Solid-State ²H NMR. researchgate.net |

| Dibromomethane | Multiple distinct positions (Type A and Type B sites) symmetric about a twofold axis. researchgate.net | Twofold molecular flips, exchange between sites, two-site libration of the molecular plane. researchgate.net | Single-Crystal X-ray Diffraction, Solid-State ²H NMR. researchgate.net |

| 2-Bromobutane | Axial twofold disorder within the cavity. unige.ch | Not explicitly detailed, but disorder implies dynamic reorientation. | Single-Crystal X-ray Diffraction. unige.ch |

| Ethyl Methyl Sulfoxide (EMSO) | Twofold positional disorder of enantiomers. unige.ch | Not explicitly detailed, but disorder implies dynamic equilibrium. | Single-Crystal X-ray Diffraction. unige.ch |

| cis-Stilbene | Significant disorder; guest molecules could not be located precisely. epa.gov | Implied high mobility due to symmetry mismatch with the host cavity. epa.gov | Single-Crystal X-ray Diffraction. epa.gov |

| trans-Stilbene | Ordered; located on crystallographic centers of symmetry. epa.gov | Relatively static due to symmetry match with the host cavity. epa.gov | Single-Crystal X-ray Diffraction. epa.gov |

Advanced Diffraction Techniques

The elucidation of the complex structures of this compound (TOT) clathrates relies heavily on advanced diffraction and spectroscopic methods. Single-crystal X-ray diffraction (SCXRD) stands as the cornerstone technique, providing fundamental data on unit cell dimensions, space group symmetry, and the time-averaged positions of atoms in both the host and guest molecules. unige.chacs.org Modern SCXRD instrumentation allows for rapid data collection and has improved capabilities for analyzing the structural disorder that is frequently observed in pharmaceutical phases and inclusion compounds. americanpharmaceuticalreview.com

However, the "static" picture provided by X-ray diffraction, which averages over both time and space, is often insufficient to fully describe the intricate guest-host dynamics. An advanced approach involves the synergistic use of SCXRD with other powerful analytical methods, particularly solid-state NMR spectroscopy and computational modeling. This combination allows for a more complete understanding of the system, distinguishing between static disorder (multiple frozen conformations) and dynamic disorder (molecules in motion). researchgate.netamericanpharmaceuticalreview.com

For instance, in the study of dibromomethane and dichloromethane clathrates, SCXRD revealed multiple guest positions, but it was solid-state ²H NMR that confirmed these represented a dynamic process involving molecular flips and librations. researchgate.net Similarly, solid-state NMR studies have been crucial for characterizing molecular motion and chiral selectivity for various guests within TOT clathrates. carleton.capsu.edu

Computational methods are another vital component of the advanced analytical toolkit. Molecular mechanics and ab initio calculations are used to supplement diffraction data. unige.chresearchgate.net When guest molecules are highly disordered in the crystallographic data, these calculations can help determine the minimum-energy conformation of the guest, providing a more realistic model for refinement. unige.ch Furthermore, electrostatic crystal field (ECF-MO) approaches have been used to model the guest within the clathrate, successfully reproducing the experimentally observed enantiomeric excess for guests like 3-buten-2-ol (B146109) by calculating the energy differences between enantiomers within the host cavity. researchgate.net

While techniques such as Pair Distribution Function (PDF) analysis and Small-Angle X-ray Scattering (SAXS) are considered advanced diffraction methods for studying materials lacking long-range order or having nanoscale features, their specific application to this compound systems is not prominently documented in the literature. malvernpanalytical.combruker.com Thus, the "advanced" characterization of TOT clathrates currently lies in the integrated application of high-resolution single-crystal X-ray diffraction with solid-state NMR and theoretical calculations to resolve the complex structural and dynamic properties of the guest-host relationship.

Table 2: Application of Analytical Techniques to this compound Systems

| Technique | Type of Information Obtained | Specific Application to this compound |

|---|---|---|

| Single-Crystal X-ray Diffraction (SCXRD) | Provides time-averaged atomic positions, bond lengths, angles, and unit cell parameters. americanpharmaceuticalreview.com | Determines the fundamental host structure and models the static disorder of guest molecules. researchgate.netunige.ch |

| Solid-State ²H NMR Spectroscopy | Provides detailed information on molecular dynamics, local ordering, and distinguishes between static and dynamic disorder. psu.edu | Confirms the dynamic nature of guest disorder observed in XRD, characterizing motions like flips and librations. researchgate.net |

| Computational Modeling (Molecular Mechanics, Ab Initio) | Calculates minimum-energy conformations and interaction energies between guest and host. unige.chresearchgate.net | Aids in refining disordered guest structures and predicts enantiomeric excess by calculating energetic preferences. unige.chresearchgate.net |

Crystal Engineering Principles Applied to this compound Systems

This compound (TOT) is a classic example of a host molecule whose behavior is explained by the principles of crystal engineering, a field focused on the rational design of functional molecular solids. americanpharmaceuticalreview.comresearchgate.net The formation of TOT inclusion compounds is a direct consequence of the "close packing" principle. The propeller-like TOT molecule is inefficient at packing in a pure crystalline phase, leaving significant empty space. This energetically unfavorable situation drives the inclusion of guest molecules, which fill the voids and allow the system to achieve a more thermodynamically stable, close-packed crystalline phase. unige.ch

A key aspect of crystal engineering with TOT is the control over the resulting crystal architecture—namely, whether it forms a "cage-type" or "channel-type" clathrate. This is largely determined by the size and shape of the guest molecule. Smaller guest molecules, typically with a length less than 9.5 Å, are enclosed within discrete cavities, forming cage structures with a 2:1 host-to-guest stoichiometry. researchgate.net Larger molecules cannot fit into these cages and instead template the formation of continuous, sausage-like channels, leading to a different crystal packing and stoichiometry. epa.govresearchgate.net This guest-dependent selection of the host architecture is a fundamental tool in designing TOT-based systems.

The intrinsic chirality of the TOT molecule, which adopts a propeller-like (P or M) conformation in the solid state, is central to its application in chiral recognition and separation. mcgill.ca Crystal engineering principles are applied to exploit this chirality. The formation of diastereomeric inclusion compounds—(P)-host/(R)-guest versus (P)-host/(S)-guest—can lead to different packing energies, resulting in the preferential inclusion of one guest enantiomer over the other. unige.ch This enantioselectivity is influenced by several factors that can be considered in a design strategy:

Cavity Symmetry and Guest Symmetry: A close match between the symmetry of the guest and the symmetry of the host cavity can lead to greater stability and higher enantiomeric excess. This principle was demonstrated in the photoisomerization of stilbene (B7821643) within a TOT clathrate, where the centrosymmetric cavity stabilized the centrosymmetric trans-stilbene product. epa.gov

Guest Size and Fit: A tight fit between the guest and the host cavity is crucial for effective chiral discrimination. If the guest is too small, either enantiomer can be incorporated with little energy difference. If it is too large, it may distort the cavity, disrupting the chiral recognition mechanism.

Host Architecture: Cage-type clathrates generally exhibit more effective optical resolution than channel-type clathrates because the guest is more constrained in a discrete cavity. mdpi.commpg.de

Through the deliberate selection of guest molecules based on their size, shape, and symmetry, it is possible to engineer TOT crystalline systems with different structures (cages or channels) and functionalities, most notably the separation of enantiomers. mdpi.comscispace.com

Table 3: Examples of Crystal Engineering with this compound

| Guest Molecule(s) | Guest Characteristics | Resulting Clathrate Architecture | Observed Crystal Engineering Outcome |

|---|---|---|---|

| Alkanes, Alkyl Halides (< 9.5 Å) | Small, linear shape. researchgate.net | Cage-type. researchgate.net | Formation of a stable, close-packed 2:1 host-guest structure. researchgate.net |

| Longer Alkanes (> 9.5 Å) | Large, linear shape. researchgate.net | Channel-type. researchgate.net | Formation of a different crystal structure to accommodate the larger guest. researchgate.net |

| 2-Bromobutane | Chiral, fits within a cage. unige.ch | Cage-type. unige.ch | Enantioselective inclusion, resulting in an enantiomeric excess of ~35% in a single crystal. unige.ch |

| cis- and trans-Stilbene | Isomers with different molecular symmetries. epa.gov | Channel-type. epa.gov | Symmetry matching: the centrosymmetric cavity favors the formation and stabilization of the centrosymmetric trans-stilbene isomer upon irradiation. epa.gov |

Chirality, Stereochemistry, and Enantioselection in Tri O Thymotide Systems

Intrinsic Chirality and Enantiomorphous Nature of Tri-O-thymotide Crystals

In solution, this compound does not exist as a single rigid structure but as a dynamic equilibrium between two primary chiral conformations: a propeller-like form and a helical form. researchgate.netresearchgate.net

Propeller Conformation (pC3): This is the major and more stable conformation. It possesses C3 symmetry, with all three carbonyl oxygen atoms pointing in the same direction. researchgate.net

Helical Conformation (hC3): This is the minor conformer present in the equilibrium mixture. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has been a key tool in studying the structures and the rates of interconversion between these conformers. researchgate.net The energy barrier for the interconversion of the major, propeller-shaped enantiomers has been determined through these NMR studies. core.ac.uk The dynamic behavior and the exchange between these enantiomeric propeller and helical conformations have also been extensively investigated using dynamic High-Performance Liquid Chromatography (DHPLC). researchgate.netrsc.orgscispace.com

| Conformer | Symmetry | Relative Population in Solution | Key Structural Feature |

|---|---|---|---|

| Propeller | C3 | Major | Three carbonyl oxygens oriented in the same direction. researchgate.net |

| Helical | C3 | Minor | A twisted, helical arrangement of the macrocycle. researchgate.net |

The interconversion dynamics are temperature-dependent, a feature that is crucial for the chromatographic resolution of its stereoisomers. researchgate.net While the propeller-to-helix exchange has a known energy barrier, the dynamics of the enantiomeric helix-to-helix exchange remain less understood. researchgate.net

One of the most remarkable properties of this compound is its ability to undergo spontaneous optical resolution upon crystallization with certain solvent molecules, known as guests. mdpi.comrsc.org While TOT typically crystallizes from many solvents as a racemate (an equal mixture of both enantiomers), its crystallization in the presence of guests like benzene, n-hexane, or chloroform (B151607) can lead to the formation of crystals containing only one of the two enantiomers. slideplayer.comnih.gov

This phenomenon is a type of "second-order asymmetric transformation" or "spontaneous resolution under racemizing conditions (SRURC)". nih.govamazonaws.com It occurs because the enantiomers rapidly interconvert in the solution phase. amazonaws.com During crystallization, if one enantiomer begins to preferentially crystallize (a stochastic event or one induced by seeding), the equilibrium in the solution is disturbed. The remaining enantiomer in the solution then rapidly converts into the one that is crystallizing to restore equilibrium, a process known as racemization. amazonaws.com This dynamic interplay allows for the entire racemic mixture to eventually crystallize as a single enantiomer, achieving a total spontaneous resolution. amazonaws.com Repetitive preparations of the TOT-benzene clathrate have shown that the resulting crystals exhibit random optical activity, indicating no inherent energetic bias for one enantiomer over the other. nih.gov

Enantioselective Inclusion and Chiral Recognition

The chiral structure of this compound allows it to act as a host molecule, forming inclusion compounds (clathrates) with a wide variety of smaller guest molecules. The formation of these clathrates is often highly enantioselective.

Chiral discrimination in TOT systems is a direct consequence of its crystallization into enantiomorphous lattices, which feature chiral cavities or channels. rsc.orgresearchgate.net The chirality of these cavities is dictated by the homochiral arrangement of TOT molecules within the crystal. core.ac.uk These well-defined chiral spaces act as receptors that can differentiate between enantiomers of a chiral guest molecule or induce chirality in a prochiral guest.

The mechanism relies on the three-dimensional fit and intermolecular interactions between the host and the guest. Only one enantiomer of a chiral guest may fit optimally into the chiral cavity of a given homochiral TOT crystal, leading to its selective inclusion. ibb.waw.pl This process of selective inclusion is known as chiral recognition. slideplayer.com Solid-state NMR studies have been instrumental in examining this guest-host recognition, for instance, by resolving the signals of enantiotopic methyl groups in prochiral guest molecules like 2-propanol and dimethylsulfoxide when included in TOT clathrates. tandfonline.com The efficiency of chiral recognition depends on the strength of the intermolecular interactions between the guest enantiomer and the crystal surface; weak interactions can diminish the enantioselectivity. rsc.org

The chiral cavities within this compound crystals can serve as microreactors, influencing the chemical reactions of included guest molecules. researchgate.netrsc.org It has been demonstrated that an external reactant can diffuse into the TOT host lattice and react with the guest molecule in a way that differs significantly from reactions in a standard liquid solution. researchgate.net

These intracrystalline reactions can exhibit high regio- and stereospecificity, which is imposed by the chiral environment of the host cavity. researchgate.net This transfer of chirality from the host to the guest product is a form of asymmetric synthesis. For example, when prochiral oxiranes included as guests in TOT clathrates were exposed to gaseous hydrogen halides (HCl, HBr), the resulting ring-opening reactions showed distinct chemical reactivity and stereoselectivity compared to the same reactions in homogeneous phases. researchgate.net The highly specific nature of these host-reactant interactions allowed for the accurate determination of the absolute configuration of the reaction products. researchgate.net

Chromatographic Resolution of this compound Stereoisomers

The separation of the rapidly interconverting stereoisomers of this compound presents a unique challenge that has been successfully addressed by dynamic high-performance liquid chromatography (DHPLC) on chiral stationary phases (CSPs). core.ac.ukrsc.orgnortheastern.edu This technique is exceptionally well-suited for investigating chiral molecules with labile stereogenic elements that interconvert on the timescale of the separation process. core.ac.uksemanticscholar.org

By performing chromatography at various temperatures, the kinetics of the on-column interconversion can be studied. researchgate.net At room temperature, attempts to resolve the TOT enantiomers by HPLC on CSPs were often unsuccessful, resulting in broad, unresolved peaks due to rapid interconversion. researchgate.net However, by lowering the column temperature, the rate of interconversion between the propeller and helical conformations can be slowed significantly. This allows for the partial or complete resolution of the enantiomers. researchgate.netcore.ac.uk

For instance, studies have shown that at temperatures around -15 °C to -5 °C, the dynamic chromatographic profiles show clear evidence of on-column interconversion. researchgate.netcore.ac.uk At even lower temperatures, such as -80 °C or -90 °C, it becomes possible to resolve the enantiomers of not only the major propeller conformer but also the minor, less stable helical conformer. researchgate.netcore.ac.uk The experimental peak profiles obtained from DHPLC can be analyzed by computer simulation to extract the kinetic parameters of the interconversion process. core.ac.uk

| Parameter | Condition |

|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., CSP3) |

| Eluent | n-hexane/dichloromethane (B109758)/2-propanol (40/40/10) |

| Flow Rate | 1.0 mL min⁻¹ |

| Detection | UV at 250 nm |

| Temperature for Dynamic Behavior | 15 °C |

| Temperature for Slow Interconversion | -5 °C |

HPLC on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful method for separating the interconverting stereoisomers of this compound. researchgate.netrsc.org In solution, TOT exists as a dynamic mixture of a major propeller-like conformation (pC3 symmetry) and a minor helical conformation (hC1 symmetry). rsc.org

The separation of these conformers is achieved on various CSPs, which allows for the resolution of the enantiomeric forms. researchgate.netrsc.org For instance, studies have employed polysaccharide-based CSPs, which are known for their broad enantiorecognition capabilities. mdpi.com The choice of CSP is critical, as the interactions between the chiral selector of the stationary phase and the TOT enantiomers govern the separation efficiency. scielo.org.mx

Research has demonstrated the successful separation of TOT's interconverting stereoisomers using HPLC on CSPs. rsc.org The dynamic nature of the chromatography, where interconversion between enantiomers can occur on the column, provides a unique challenge and opportunity for studying the kinetics of this process. researchgate.netrsc.org

Dynamic Chromatographic Studies and Temperature Dependence

Dynamic High-Performance Liquid Chromatography (DHPLC) is a specialized technique used to investigate the kinetics of stereochemically labile compounds like this compound. chemrxiv.org By varying the column temperature, the rate of on-column interconversion between the enantiomeric propeller and helical conformations can be manipulated and studied. researchgate.netrsc.org

At lower temperatures, the interconversion process slows sufficiently to allow for the separation of the individual stereoisomers, resulting in distinct peaks in the chromatogram. rsc.orgmdpi.com As the temperature is increased, the rate of interconversion accelerates, leading to characteristic changes in the chromatographic profile, such as peak broadening and the formation of a plateau between the peaks of the two enantiomers. rsc.org Eventually, at a high enough temperature (the coalescence temperature), the individual peaks merge into a single broad peak, indicating that the interconversion is too rapid for separation to occur. mdpi.com

Computer simulations of these dynamic chromatograms allow for the determination of the kinetic and thermodynamic parameters of the interconversion process. rsc.org For the on-column helix to propeller conversion of TOT, apparent rate constants have been calculated. For example, at 15°C, the rate constant for the helix to propeller conversion (k1,2) was found to be 0.75 min⁻¹, while the reverse process (k2,1) was 0.08 min⁻¹. rsc.org These rates correspond to energy barriers (ΔG‡) of 19.4 ± 0.1 kcal mol⁻¹ for the helix to propeller switch and 20.6 ± 0.1 kcal mol⁻¹ for the propeller to helix switch, which are consistent with data from other techniques like dynamic NMR. rsc.org

Table 1: On-Column Interconversion Kinetics of this compound at 15°C

| Conversion Process | Rate Constant (min⁻¹) | Energy Barrier (ΔG‡, kcal mol⁻¹) |

| Helix to Propeller | 0.75 | 19.4 ± 0.1 |

| Propeller to Helix | 0.08 | 20.6 ± 0.1 |

This table presents the apparent rate constants and associated energy barriers for the on-column interconversion of this compound conformers as determined by dynamic HPLC simulations. rsc.org

Determination of Absolute Configuration of Guest Molecules

This compound's ability to form crystalline inclusion compounds, or clathrates, with a wide variety of guest molecules has been exploited for determining the absolute configuration of these guests. unige.chacs.org When a chiral guest molecule is included within the chiral cavity of the TOT host, a specific host-guest configurational correlation can be established. tandfonline.com

The principle behind this application lies in the phenomenon of chiral recognition, where the chiral environment of the TOT host lattice preferentially accommodates one enantiomer of a guest molecule over the other. ibb.waw.pl This enantioselectivity can be significant; for example, the inclusion of 2-bromobutane (B33332) in a TOT clathrate can result in an enantiomeric excess of about 35% for one of the enantiomers within a single crystal grown from a racemic mixture. unige.ch

X-ray crystallography is a primary tool for elucidating the three-dimensional structure of these TOT clathrates. unige.chunige.ch By determining the crystal structure, the absolute configuration of the TOT host can be assigned, and subsequently, the absolute configuration of the entrapped guest molecule can be deduced. unige.ch For instance, in the this compound-2-bromobutane (2:1) clathrate, the M configuration was arbitrarily assigned to the two independent TOT molecules, which then allowed for the identification of the R configuration of the included 2-bromobutane. unige.ch

This method provides a powerful, albeit indirect, means of assigning the absolute stereochemistry of chiral molecules that may be difficult to determine by other methods. nih.gov The reliability of this approach is dependent on the quality of the crystal and the unambiguous determination of the host and guest structures. mdpi.com

Solid State Organic Reactions Within Tri O Thymotide Clathrates

Modification of Guest Reactivity within Host Lattices

The inclusion of guest molecules within the well-defined channels and cages of tri-o-thymotide crystals can dramatically alter their chemical reactivity compared to reactions in isotropic media such as solutions or the gas phase. The host lattice can pre-organize the guest molecules into specific conformations, restrict their mobility, and provide a chiral environment, all of which contribute to unique reaction selectivities.

One of the significant advantages of using this compound clathrates as reaction vessels is the ability to achieve high levels of regiospecificity. The steric constraints imposed by the host cavity can direct a reagent to attack a specific site on the guest molecule, leading to the preferential formation of one constitutional isomer over others.

A notable example of this is the reaction of prochiral epoxides with gaseous hydrogen halides. When 2,2-dimethyloxirane (B32121) is included as a guest in a TOT clathrate and subsequently exposed to gaseous hydrogen chloride (HCl) or hydrogen bromide (HBr), the ring-opening reaction proceeds with high regiospecificity. The attack of the halide nucleophile occurs exclusively at the primary carbon atom, yielding the corresponding 1-halo-2-methyl-2-propanol as the sole product. This is in contrast to the reaction in solution, where a mixture of products from the attack at both the primary and tertiary carbon atoms is often observed. The constrained environment of the TOT cage is believed to sterically hinder the approach of the hydrogen halide to the more substituted carbon of the epoxide ring, thus dictating the observed regiospecific outcome.

| Guest Molecule | Reagent | Major Product | Regioselectivity |

| 2,2-Dimethyloxirane | Gaseous HCl/HBr | 1-Halo-2-methyl-2-propanol | High (attack at primary carbon) |

This table illustrates the regiospecificity observed in the ring-opening of an epoxide within a this compound clathrate.

The inherent chirality of the this compound host lattice, which crystallizes into enantiomorphic space groups, provides a powerful tool for inducing enantioselectivity in reactions involving prochiral or racemic guest molecules. The chiral environment of the host can differentiate between enantiotopic faces or enantiomers, leading to an excess of one enantiomer in the product.

This principle has been demonstrated in the acid-catalyzed ring-opening of prochiral epoxides. For instance, when a clathrate of 2,2-dimethyloxirane in enantiomerically pure (+)-TOT is treated with a hydrogen halide, the resulting halohydrin is found to be optically active, indicating that the reaction has proceeded with a degree of enantioselectivity. The chiral cavity of the host influences the trajectory of the incoming nucleophile, favoring attack on one of the two enantiotopic faces of the epoxide. While the enantiomeric excesses (e.e.) observed in these early studies were modest, they provided clear proof-of-concept for chirality transfer from the host lattice to the reacting guest molecule.

Similarly, the reaction of racemic trans-2,3-dimethyloxirane (B155703) with hydrogen halides within the TOT host has been shown to proceed with kinetic resolution, where one enantiomer of the epoxide reacts preferentially over the other, leading to an enrichment of the unreacted epoxide in the slower-reacting enantiomer.

| Guest Molecule | Host Chirality | Reagent | Product | Outcome |

| 2,2-Dimethyloxirane | (+)-TOT | Gaseous HBr | 1-Bromo-2-methyl-2-propanol | Enantiomeric excess observed |

| rac-trans-2,3-Dimethyloxirane | Chiral TOT | Gaseous HCl | (2R,3S)-3-Chloro-2-butanol | Kinetic resolution |

This table provides examples of enantioselective conversions within chiral this compound clathrates.

Stereoselective Mechanisms in Confined Environments

The confined space within the this compound lattice not only influences the regio- and enantioselectivity of reactions but also governs the stereochemical pathways of intramolecular rearrangements and other transformations. The host can stabilize specific transition states and intermediates, leading to stereoselective outcomes that are often difficult to achieve in solution.

The acidic microenvironment that can be generated within the TOT lattice upon introduction of reagents like hydrogen halides facilitates unique isomerization reactions. A remarkable example is the acid-catalyzed isomerization of included epoxides to allylic alcohols. When crystals of the TOT clathrate of cis-2,3-dimethyloxirane are exposed to a stream of gaseous HCl or HBr, a quantitative rearrangement to 3-methyl-3-buten-2-ol (B86003) occurs. This transformation is highly specific to the clathrate environment; in solution, this reaction requires much harsher conditions and often leads to a mixture of products. The constrained environment of the TOT cage is thought to stabilize the carbocation intermediate and facilitate the specific proton transfer required for the formation of the allylic alcohol.

While the synthetic outcomes of reactions within this compound clathrates have been well-documented, detailed kinetic studies of these solid-state processes are less common. The heterogeneous nature of these reactions, involving the diffusion of a gas or liquid into a solid crystal, presents challenges for traditional kinetic analysis. However, it is understood that the reaction rates are influenced by factors such as the crystal size, the presence of defects, and the concentration of the external reagent. The progress of these reactions can be monitored using techniques such as solid-state NMR or by dissolving the crystals at various time points and analyzing the guest-product mixture by gas chromatography. These studies have indicated that the reactions often exhibit an initial induction period, followed by a steady reaction rate, and finally a slowing down as the reactant is consumed. A comprehensive kinetic model for these intra-crystalline reactions would need to account for both the diffusion of the reagent into the crystal and the intrinsic rate of the chemical transformation within the host cage. Further research in this area is needed to fully elucidate the kinetics of these fascinating solid-state reactions.

Influence of Host Environment on Photochemical Behavior

The rigid and confined environment of the this compound host lattice can exert significant control over the photochemical behavior of included guest molecules. By restricting molecular motion, the host can inhibit certain photoreactions while promoting others, leading to altered product distributions and selectivities compared to solution-phase photolyses.

A classic example of this is the cis-trans photoisomerization of stilbene (B7821643). When cis-stilbene (B147466) is included in a TOT clathrate, its photoisomerization to the trans isomer is facilitated. Conversely, the photoreaction of the included trans-stilbene (B89595) is inhibited. The crystal structure of the TOT-stilbene clathrates reveals that the elongated, sausage-like channels of the host can accommodate the planar trans-stilbene more readily than the bulkier cis-isomer. This suggests that the host environment provides a template that favors the formation and stabilization of the trans form.

While the photoisomerization of olefins has been studied, the photochemical behavior of other classes of compounds, such as ketones, within this compound remains an area with potential for further exploration. Photochemical processes like the Norrish Type I and Type II reactions of ketones are highly dependent on the conformation of the molecule and the mobility of the resulting radical intermediates. It is plausible that the constrained environment of the TOT host could significantly influence the outcome of such reactions, potentially favoring cyclization products over cleavage products or altering the lifetimes of the intermediate biradicals. However, specific studies on such reactions within this compound are not extensively reported in the literature. The investigation of a broader range of photochemical transformations within this unique host system could provide deeper insights into the principles of solid-state photoreactivity.

Geometric Isomerization (e.g., Stilbene Photoisomerization)

The photoisomerization of stilbene is a classic example of a geometric isomerization that has been extensively studied within TOT clathrates. The host lattice of TOT can influence the course and outcome of the cis-trans isomerization of guest molecules like stilbene.

Inclusion complexes of TOT with both cis- and trans-stilbene have been prepared and characterized. acs.orgacs.org Upon irradiation with a Pyrex filter, the clathrate containing cis-stilbene is transformed into the trans-stilbene-TOT clathrate. acs.org The crystal structure of the trans-stilbene-TOT complex reveals that the stilbene molecules occupy centrosymmetric positions within the channels of the TOT host. acs.orgacs.org In contrast, the cis-stilbene guest molecules are disordered within the clathrate channels. acs.org

The experimental observations suggest a reaction pathway where the photoisomerization of cis-stilbene to trans-stilbene occurs within the clathrate. acs.org The stability of the trans-stilbene clathrate and the photoreactivity of the cis-stilbene complex can be attributed to several factors, including the disorder of the cis isomer and the higher energy state it occupies within the host. acs.org A key factor in this control is the symmetry match between the guest molecule and the cavity. The centrosymmetric cavity of the TOT clathrate appears to stabilize the centrosymmetric trans-stilbene, thereby favoring its formation from the non-centrosymmetric cis-stilbene. acs.org

In a related study, the cis and trans isomers of methyl cinnamate (B1238496) also form clathrates with TOT. acs.org However, in this case, neither the reactant nor the product can achieve the symmetry of the host cavity. Consequently, irradiation of either the pure cis- or trans-cinnamate clathrate leads to an approximately equal mixture of both isomers. acs.org This highlights the importance of the guest's ability to conform to the symmetry of the host's cavity in directing the isomerization process.

Table 1: Stilbene Isomerization in this compound Clathrates

| Guest Molecule | Initial State in Clathrate | Outcome of Irradiation | Key Observation |

| cis-Stilbene | Disordered | Formation of trans-stilbene-TOT clathrate | Reaction proceeds towards the more stable, centrosymmetric isomer. acs.org |

| trans-Stilbene | Ordered, centrosymmetric | Stable | The centrosymmetric cavity stabilizes the centrosymmetric guest. acs.org |

| cis-Methyl Cinnamate | N/A | Mixture of cis and trans isomers | Neither isomer matches the cavity symmetry, leading to an equilibrium mixture. acs.org |

| trans-Methyl Cinnamate | N/A | Mixture of cis and trans isomers | Neither isomer matches the cavity symmetry, leading to an equilibrium mixture. acs.org |

Control over Reaction Pathways

The constrained environment of the TOT clathrate channels can be leveraged to control the pathways of chemical reactions. The host structure can influence which reactions are permitted and can direct the formation of specific products. This control is exerted through several mechanisms, including the restriction of molecular motion, the enforcement of specific reactant orientations, and the stabilization of particular transition states or products.

The case of stilbene photoisomerization is a prime example of this control. The TOT host favors the formation of the trans isomer due to the compatibility of its molecular symmetry with the symmetry of the clathrate cavity. acs.org This demonstrates how the host can create an energy landscape that directs the reaction along a specific pathway, leading to a particular product.

The concept of "crystal engineering" is central to understanding this control. By modifying the host structure or choosing guests with specific geometric and electronic properties, it is possible to pre-organize reactants in the solid state, thereby steering the reaction towards a desired outcome. The topochemical principles, which relate the crystal structure of the reactants to the structure of the products, are highly relevant in the context of TOT clathrates. iupac.org The host lattice essentially acts as a "reaction vessel" at the molecular level, dictating the proximity and orientation of the reacting species.

Furthermore, the stability of the inclusion complex itself can be a controlling factor. The formation of a stable clathrate with a particular product can act as a thermodynamic sink, driving the reaction to completion. In the stilbene isomerization, the greater stability of the trans-stilbene-TOT clathrate contributes to the observed reaction outcome. acs.org

The ability to control reaction pathways in this manner opens up possibilities for stereoselective synthesis and the formation of novel materials. By understanding the interplay between the host architecture and the guest reactivity, it is possible to design solid-state reaction systems with a high degree of control over the chemical transformations.

Theoretical and Computational Investigations of Tri O Thymotide

Molecular Modeling and Force Field Calculations

Molecular modeling based on molecular mechanics (MM) is a cornerstone of computational studies on large supramolecular systems such as TOT clathrates. This approach simplifies the system by treating atoms as spheres and bonds as springs, governed by a set of equations and parameters known as a force field. researchgate.netrsc.org This simplification allows for the efficient calculation of the potential energy of a molecule as a function of its atomic coordinates, making it feasible to study large systems containing many atoms.